Isopropyl Benzenesulfonate: A Comprehensive Technical Guide
Isopropyl Benzenesulfonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of isopropyl benzenesulfonate (B1194179), a sulfonate ester of significant interest in the pharmaceutical industry, primarily as a potential genotoxic impurity (PGI). This document covers the synthesis, physical and chemical properties, and safety and handling of isopropyl benzenesulfonate. Detailed experimental protocols for its synthesis and purification are provided, along with a compilation of its known physicochemical and spectroscopic data. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
Isopropyl benzenesulfonate (also known as isopropyl besylate) is an organic compound with the chemical formula C₉H₁₂O₃S.[1] It is the isopropyl ester of benzenesulfonic acid. As a member of the sulfonate ester class of compounds, it is recognized as a potential genotoxic impurity in active pharmaceutical ingredients (APIs).[2] The presence of such impurities, even at trace levels, is a major concern in the pharmaceutical industry due to their potential to damage DNA and cause mutations. Therefore, a thorough understanding of the synthesis and properties of isopropyl benzenesulfonate is crucial for the development of robust analytical methods for its detection and control in drug substances.
Synthesis of Isopropyl Benzenesulfonate
The most common and direct method for the synthesis of isopropyl benzenesulfonate is the esterification of benzenesulfonyl chloride with isopropyl alcohol. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
Synthesis Signaling Pathway
The reaction proceeds via a nucleophilic attack of the hydroxyl group of isopropanol (B130326) on the electrophilic sulfur atom of benzenesulfonyl chloride. The base facilitates the reaction by deprotonating the alcohol, increasing its nucleophilicity, and by scavenging the HCl produced.
Caption: Reaction scheme for the synthesis of isopropyl benzenesulfonate.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of alkyl arenesulfonates.[3][4]
Materials:
-
Benzenesulfonyl chloride
-
Isopropyl alcohol (Isopropanol), anhydrous
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve isopropyl alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.2 equivalents) dropwise with stirring.
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Addition of Benzenesulfonyl Chloride: To the cooled solution, add benzenesulfonyl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude isopropyl benzenesulfonate can be further purified by vacuum distillation.[6]
-
Experimental Workflow
Caption: Workflow for the synthesis and purification of isopropyl benzenesulfonate.
Properties of Isopropyl Benzenesulfonate
A summary of the known physical and chemical properties of isopropyl benzenesulfonate is presented below.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [7][8] |
| Molecular Formula | C₉H₁₂O₃S | [1] |
| Molecular Weight | 200.26 g/mol | [1] |
| Boiling Point | 155 °C at 7 Torr | [8] |
| Density | 1.145 g/cm³ | [8] |
| Refractive Index | 1.5020 | [8] |
| Solubility | Soluble in chloroform, ethyl acetate, ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | [8][9][10] |
Chemical Properties
| Property | Description | Reference(s) |
| Reactivity | As a sulfonate ester, it is a good alkylating agent and is susceptible to nucleophilic attack. It can hydrolyze under certain conditions to form benzenesulfonic acid and isopropanol. | |
| Stability | Stable under normal storage conditions. Should be stored in a dry environment. | [8] |
Spectroscopic Data
While a complete set of publicly available spectra for isopropyl benzenesulfonate is limited, the following provides an overview of expected and reported spectroscopic characteristics.
¹H NMR Spectroscopy: Based on the structure and data for analogous compounds, the expected proton NMR signals are:
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A multiplet for the aromatic protons (C₆H₅) in the range of δ 7.5-8.0 ppm.
-
A septet for the methine proton (-CH-) of the isopropyl group.
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A doublet for the methyl protons (-CH₃) of the isopropyl group.
¹³C NMR Spectroscopy: Expected carbon NMR signals include:
-
Signals for the aromatic carbons, with the carbon attached to the sulfonyl group being the most downfield.
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A signal for the methine carbon of the isopropyl group.
-
A signal for the two equivalent methyl carbons of the isopropyl group.
Infrared (IR) Spectroscopy: Characteristic IR absorption bands are expected for the following functional groups:
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S=O stretching (asymmetric and symmetric) of the sulfonate group, typically in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹.
-
C-O stretching of the ester group.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, sulfonate esters can exhibit fragmentation through the loss of SO₂.[11][12] For isopropyl benzenesulfonate, a common fragmentation pattern would involve the loss of the isopropyl group or the entire benzenesulfonate moiety.
Safety and Handling
Isopropyl benzenesulfonate should be handled with care in a laboratory setting.
Hazard Identification
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GHS Classification: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[13]
Recommended Precautions
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Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and properties of isopropyl benzenesulfonate. The detailed experimental protocol, compiled physicochemical data, and safety information are intended to be a valuable resource for professionals in the pharmaceutical industry and related research fields. A thorough understanding of this compound is essential for its effective monitoring and control as a potential genotoxic impurity in drug substances, ensuring the safety and quality of pharmaceutical products.
References
- 1. Isopropyl benzenesulfonate | C9H12O3S | CID 12441430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. CAS 6214-18-2: Isopropyl benzenesulfonate | CymitQuimica [cymitquimica.com]
- 8. Isopropyl Benzenesulfonate | 6214-18-2 [chemicalbook.com]
- 9. usbio.net [usbio.net]
- 10. Benzenesulfonic acid isopropyl ester, 95% | Fisher Scientific [fishersci.ca]
- 11. researchgate.net [researchgate.net]
- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isopropyl benzenesulfonate | 6214-18-2 [sigmaaldrich.com]
